molecular formula C15H24ClNO4 B12412890 Metoprolol Acid Methyl Ester-d5 Hydrochloride

Metoprolol Acid Methyl Ester-d5 Hydrochloride

Cat. No.: B12412890
M. Wt: 322.84 g/mol
InChI Key: MCYVNMKALCGOTK-SUKSBMJQSA-N
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Description

Metoprolol acid methyl ester-d5 (hydrochloride) is a deuterated form of metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of metoprolol. The deuterium atoms in the compound provide a unique advantage in mass spectrometry analysis, allowing for more precise tracking and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metoprolol acid methyl ester-d5 (hydrochloride) typically involves the deuteration of metoprolol acid methyl ester. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often require a deuterated solvent and a catalyst to facilitate the exchange.

Industrial Production Methods: In an industrial setting, the production of metoprolol acid methyl ester-d5 (hydrochloride) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is purified through crystallization or chromatography to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions: Metoprolol acid methyl ester-d5 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Metoprolol acid methyl ester-d5 (hydrochloride) is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a reference standard in mass spectrometry for the quantification of metoprolol and its metabolites.

    Biology: The compound is used to study the metabolic pathways and pharmacokinetics of metoprolol in biological systems.

    Medicine: Research involving this compound helps in understanding the drug’s mechanism of action and its effects on the cardiovascular system.

    Industry: It is utilized in the development and validation of analytical methods for drug testing and quality control.

Mechanism of Action

Metoprolol acid methyl ester-d5 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and cardiac output. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparison with Similar Compounds

    Metoprolol: The non-deuterated form of the compound, used clinically for treating hypertension and angina.

    Atenolol: Another selective beta-1 blocker with similar therapeutic uses.

    Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness: Metoprolol acid methyl ester-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The deuterium atoms enhance the compound’s stability and allow for more accurate mass spectrometric analysis compared to its non-deuterated counterparts.

Properties

Molecular Formula

C15H24ClNO4

Molecular Weight

322.84 g/mol

IUPAC Name

methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride

InChI

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H/i9D2,10D2,13D;

InChI Key

MCYVNMKALCGOTK-SUKSBMJQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OC)O)NC(C)C.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl

Origin of Product

United States

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